N-[(4-Methoxyphenyl)(diphenyl)methyl]-L-serylglycine
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Overview
Description
N-[(4-Methoxyphenyl)(diphenyl)methyl]-L-serylglycine is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a methoxyphenyl group, diphenylmethyl group, and a serylglycine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methoxyphenyl)(diphenyl)methyl]-L-serylglycine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . The reaction conditions often include the use of solvents such as toluene or ethanol, and the reaction is carried out at temperatures ranging from room temperature to 100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Methoxyphenyl)(diphenyl)methyl]-L-serylglycine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to achieve the desired transformations. For example, oxidation reactions may be carried out in the presence of acidic or basic catalysts, while reduction reactions may require the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce deoxygenated or hydrogenated compounds.
Scientific Research Applications
N-[(4-Methoxyphenyl)(diphenyl)methyl]-L-serylglycine has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of N-[(4-Methoxyphenyl)(diphenyl)methyl]-L-serylglycine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N-[(4-Methoxyphenyl)(diphenyl)methyl]-L-serylglycine can be compared with other similar compounds, such as:
N-(4-Methoxyphenyl)-8-methyl-2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridin-3-amine: This compound has similar structural features and is studied for its biological activities.
N,N-bis(4-methoxyphenyl)naphthalen-2-amine: This compound is used in the development of hole-transporting materials for perovskite solar cells.
Properties
CAS No. |
872611-92-2 |
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Molecular Formula |
C25H26N2O5 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
2-[[(2S)-3-hydroxy-2-[[(4-methoxyphenyl)-diphenylmethyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C25H26N2O5/c1-32-21-14-12-20(13-15-21)25(18-8-4-2-5-9-18,19-10-6-3-7-11-19)27-22(17-28)24(31)26-16-23(29)30/h2-15,22,27-28H,16-17H2,1H3,(H,26,31)(H,29,30)/t22-/m0/s1 |
InChI Key |
OJKHCJXRHPUFKK-QFIPXVFZSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CO)C(=O)NCC(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CO)C(=O)NCC(=O)O |
Origin of Product |
United States |
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